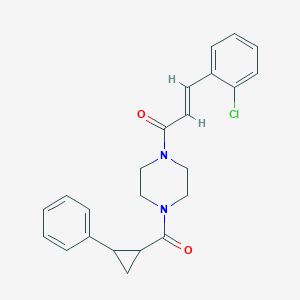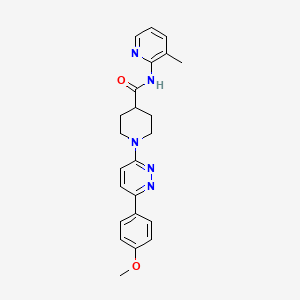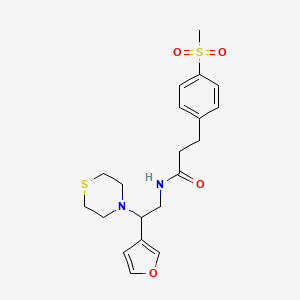
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23ClN2O2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with chlorophenyl substitutions, have demonstrated promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş et al., 2014). Another study synthesized derivatives including [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).
Anticonvulsant Activity
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, incorporating chlorophenyl elements, have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These studies identified compounds with significant anticonvulsant activity, offering insights into the development of new therapeutic agents (Obniska et al., 2006).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with 4-chlorophenyl components, has shown good to moderate antimicrobial activities against various test microorganisms. These findings suggest potential applications in combating bacterial and fungal infections (Bektaş et al., 2010).
Crystal Structure and Biological Evaluation
The synthesis and biological evaluation of derivatives, such as (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, have been conducted, revealing insights into the molecular interactions and biological activities of these compounds. This includes evaluating their structure via X-ray crystallography and assessing their potential biological activities (Chen et al., 2021).
Antifungal Compound Solubility and Partitioning
A novel potential antifungal compound of the 1,2,4-triazole class, incorporating a chlorophenyl element, was synthesized and characterized. The study focused on its solubility in different solvents and its thermodynamic parameters, providing valuable information for its application as an antifungal agent (Volkova et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-21-9-5-4-8-18(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-19(20)17-6-2-1-3-7-17/h1-11,19-20H,12-16H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAXVWBLGWTUNC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)
![methyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2704646.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2704649.png)
![1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2704651.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)
![ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B2704659.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)
![3-[3-[(4-Bromopyrazol-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2704661.png)

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)